molecular formula C16H17N3O2 B6541709 N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1058373-15-1

N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No. B6541709
CAS RN: 1058373-15-1
M. Wt: 283.32 g/mol
InChI Key: BZHZGWJYPKEETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (NCP-2-MPDP) is a synthetic compound with a wide range of applications in scientific research. It is a small molecule inhibitor of the enzyme cyclophilin A, which is involved in a variety of biological processes. NCP-2-MPDP has been used in a variety of research studies to investigate the role of cyclophilin A in various cellular pathways and to study its potential as a therapeutic target. In addition, NCP-2-MPDP has been used to study the effects of cyclophilin A inhibition on various biochemical and physiological processes.

Scientific Research Applications

N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has been used in a variety of scientific research studies to investigate the role of cyclophilin A in various cellular pathways. In particular, it has been used to study the effects of cyclophilin A inhibition on the regulation of apoptosis, cell proliferation, and cell differentiation. In addition, N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has been used to investigate the potential of cyclophilin A as a therapeutic target for various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

Mechanism of Action

N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a small molecule inhibitor of the enzyme cyclophilin A. It binds to the active site of the enzyme and blocks the activity of cyclophilin A, thereby inhibiting its function in various cellular pathways.
Biochemical and Physiological Effects
The inhibition of cyclophilin A by N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit apoptosis, cell proliferation, and cell differentiation. In addition, N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K pathways.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a relatively simple compound that can be easily synthesized in a laboratory setting. This makes it a useful tool for studying the effects of cyclophilin A inhibition in various biological processes. However, it should be noted that N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a relatively small molecule and may not be as effective as larger molecules in inhibiting cyclophilin A.

Future Directions

Future research into the use of N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide could focus on further elucidating the effects of cyclophilin A inhibition on various biochemical and physiological processes. In addition, further investigation into the potential of cyclophilin A as a therapeutic target for various diseases could be carried out using N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide. Finally, further research into the synthesis of N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide and other cyclophilin A inhibitors could lead to the development of more effective and potent inhibitors.

Synthesis Methods

N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is synthesized by a two-step process involving the condensation of 4-methylphenyl-6-oxo-1,6-dihydropyrimidin-1-yl acetamide with cyclopropyl isocyanide, followed by deprotection of the cyclopropyl group with hydroxylamine. The synthesis of N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-2-4-12(5-3-11)14-8-16(21)19(10-17-14)9-15(20)18-13-6-7-13/h2-5,8,10,13H,6-7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHZGWJYPKEETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide

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